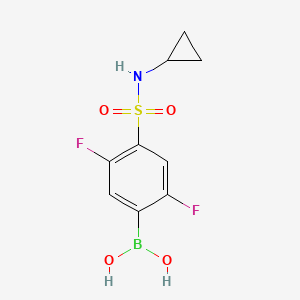

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid

CAS No.: 1704121-77-6

Cat. No.: VC2889005

Molecular Formula: C9H10BF2NO4S

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704121-77-6 |

|---|---|

| Molecular Formula | C9H10BF2NO4S |

| Molecular Weight | 277.06 g/mol |

| IUPAC Name | [4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 |

| Standard InChI Key | UVDGPDJRKHZSID-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O |

Introduction

Synthesis and Preparation

The synthesis of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid involves multi-step reactions optimized for high yield and purity:

-

Formation of the Cyclopropylsulfamoyl Intermediate:

-

Reaction of cyclopropylamine with sulfonyl chloride to produce the cyclopropylsulfamoyl group.

-

-

Introduction of the Boronic Acid Group:

-

The intermediate reacts with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronic acid derivative.

-

-

Final Purification:

-

Techniques like recrystallization or chromatography are used to ensure high purity for biological testing.

-

Biological Activity and Applications

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid has garnered significant attention in medicinal chemistry due to its unique structural features:

-

Mechanism of Action:

-

The compound interacts with enzymes and proteins through its boronic acid group.

-

Potential targets include proteasomes and lipoxygenases (LOXs), which are implicated in cancer, inflammation, and other diseases.

-

-

Therapeutic Potential:

-

Proteasome Inhibition: Boronic acids are known inhibitors of the proteasome pathway, which plays a role in protein degradation.

-

Anti-inflammatory Activity: By targeting enzymes like LOXs, this compound may reduce inflammatory responses.

-

-

Drug Development Applications:

-

Its structural similarity to other bioactive boronic acids suggests potential as an anticancer or anti-inflammatory agent.

-

Comparative Analysis with Related Compounds

Structural modifications in similar boronic acids influence their biological activities:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| (4-(N-methylsulfamoyl)-2,5-difluorophenyl)boronic acid | Methyl instead of cyclopropyl | Anticancer activity |

| (3-(N-cyclohexylsulfamoyl)-4-fluorophenyl)boronic acid | Cyclohexyl instead of cyclopropyl | Antimicrobial properties |

| (4-(N-phenylsulfamoyl)-2-fluorophenyl)boronic acid | Phenyl group instead of cyclopropyl | Enzyme inhibition |

These comparisons highlight how changes in substituents can significantly alter biological activity.

Industrial Production and Applications

-

Large-scale Synthesis:

-

Industrial production employs continuous flow reactors and automated synthesis for scalability.

-

-

Applications in Research and Industry:

-

Used as a building block in organic synthesis.

-

Investigated for therapeutic applications due to its ability to interact with biological targets.

-

Research Findings and Future Directions

Recent studies highlight the compound's potential in drug discovery:

-

Binding Affinity Studies:

-

Techniques like isothermal titration calorimetry (ITC) and X-ray crystallography are used to study its interactions with biological targets.

-

-

Potential as a Drug Candidate:

-

Preliminary assays suggest efficacy against certain cancers and inflammatory conditions.

-

-

Challenges:

-

Further research is needed to optimize its pharmacokinetics and minimize off-target effects.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume